![molecular formula C19H33N3O4 B2588484 Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate CAS No. 1803560-82-8](/img/structure/B2588484.png)
Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate” is a chemical compound with the CAS Number: 706759-32-2. It has a molecular weight of 270.37 and its IUPAC name is tert-butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate .
Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Research efforts have focused on synthesizing and characterizing piperazine derivatives, revealing their potential for further chemical modification and evaluation in various biological activities. For instance, Sanjeevarayappa et al. (2015) detailed the synthesis of a related piperazine derivative, emphasizing its crystal structure, spectroscopic properties, and preliminary biological evaluation, showcasing the compound's moderate anthelmintic activity and providing a foundation for further exploration in therapeutic areas (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction studies, are crucial for understanding the compound's physical and chemical properties. Mamat et al. (2012) reported on the crystal and molecular structure of a similar piperazine-carboxylate compound, providing insights into its bond lengths, angles, and potential for forming intermolecular interactions, which are vital for designing compounds with desired properties (Mamat et al., 2012).
Biological Evaluation
The biological evaluation of piperazine derivatives, including their antibacterial and anthelmintic activities, is a significant area of interest. For example, the work by Kulkarni et al. (2016) on N-Boc piperazine derivatives demonstrated their moderate activity against microorganisms, highlighting the importance of structural modifications to enhance biological efficacy (Kulkarni et al., 2016).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles reported by Moskalenko and Boev (2014), showcase the potential for creating structurally complex and stereochemically defined compounds. Such methodologies are essential for developing new pharmaceuticals and materials with specific functions (Moskalenko & Boev, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)16-5-4-8-22(17(16)23)15-6-13-25-14-7-15/h15-16H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUDLBLERJVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCN(C2=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.